6-(2-Fluorophenyl)-2-methylnicotinaldehyde
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Overview
Description
6-(2-Fluorophenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a fluorophenyl group attached to a nicotinaldehyde backbone, which is a derivative of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated nicotinaldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-(2-Fluorophenyl)-2-methylnicotinic acid.
Reduction: 6-(2-Fluorophenyl)-2-methylnicotinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2-Fluorophenyl)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-2-methylnicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide: An organic intermediate with both azabicyclo and amide groups.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
Uniqueness
6-(2-Fluorophenyl)-2-methylnicotinaldehyde is unique due to its specific structural features, such as the combination of a fluorophenyl group and a nicotinaldehyde backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1447962-28-8 |
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Molecular Formula |
C13H10FNO |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-10(8-16)6-7-13(15-9)11-4-2-3-5-12(11)14/h2-8H,1H3 |
InChI Key |
GTPFJVYAGOEQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2F)C=O |
Origin of Product |
United States |
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